molecular formula C12H18N2 B2454697 4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine CAS No. 2089257-12-3

4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine

Cat. No.: B2454697
CAS No.: 2089257-12-3
M. Wt: 190.29
InChI Key: GHNGGOZBDOJQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of indoline with a suitable butanone derivative under acidic conditions. The reaction typically requires a catalyst such as concentrated sulfuric acid, followed by hydrolysis to yield the desired amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

4-(2,3-Dihydro-1H-indol-3-yl)butan-2-amine can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which differ from those of other indole derivatives .

Properties

IUPAC Name

4-(2,3-dihydro-1H-indol-3-yl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-5,9-10,14H,6-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNGGOZBDOJQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CNC2=CC=CC=C12)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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